
4-Cyano-3,5-difluorophenyl 2,6-difluoro-4-propylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-3,5-difluorophenyl 2,6-difluoro-4-propylbenzoate is a chemical compound with the molecular formula C17H13F4NO2 It is an ester formed from the reaction between 4-cyano-3,5-difluorophenol and 2,6-difluoro-4-propylbenzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3,5-difluorophenyl 2,6-difluoro-4-propylbenzoate typically involves a multi-step process. One common method is the esterification reaction between 4-cyano-3,5-difluorophenol and 2,6-difluoro-4-propylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-3,5-difluorophenyl 2,6-difluoro-4-propylbenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the aromatic rings can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used under reflux conditions.
Major Products Formed
Nucleophilic substitution: Substituted derivatives of the original compound, depending on the nucleophile used.
Hydrolysis: 4-Cyano-3,5-difluorophenol and 2,6-difluoro-4-propylbenzoic acid.
Aplicaciones Científicas De Investigación
4-Cyano-3,5-difluorophenyl 2,6-difluoro-4-propylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 4-Cyano-3,5-difluorophenyl 2,6-difluoro-4-propylbenzoate involves its interaction with specific molecular targets. The cyano and fluorine groups on the aromatic rings can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cyano-3,5-difluorophenyl 4-pentylbenzoate
- 4-Cyano-3,5-difluorophenyl 4-butylbenzoate
- 4-Cyano-3,5-difluorophenylboronic acid
Uniqueness
4-Cyano-3,5-difluorophenyl 2,6-difluoro-4-propylbenzoate is unique due to the presence of multiple fluorine atoms and a cyano group, which enhance its chemical stability and reactivity. These features make it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
330207-83-5 |
|---|---|
Fórmula molecular |
C17H11F4NO2 |
Peso molecular |
337.27 g/mol |
Nombre IUPAC |
(4-cyano-3,5-difluorophenyl) 2,6-difluoro-4-propylbenzoate |
InChI |
InChI=1S/C17H11F4NO2/c1-2-3-9-4-14(20)16(15(21)5-9)17(23)24-10-6-12(18)11(8-22)13(19)7-10/h4-7H,2-3H2,1H3 |
Clave InChI |
MTDFCFUPMCDKTG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C(=C1)F)C(=O)OC2=CC(=C(C(=C2)F)C#N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


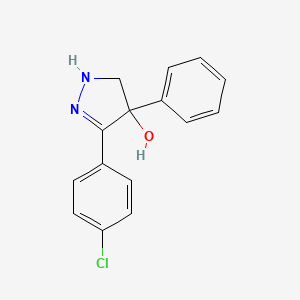
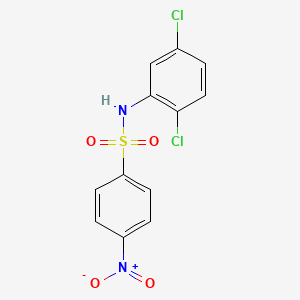
![Chloro[1-(diethylboranyl)-3,3-dimethylbut-1-en-1-yl]dimethylsilane](/img/structure/B14249740.png)
![2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine](/img/structure/B14249747.png)

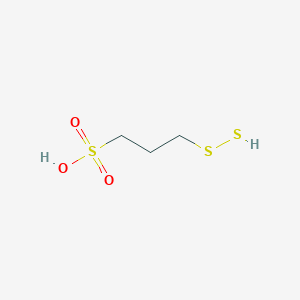
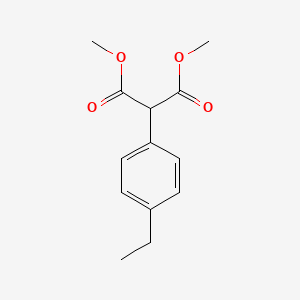
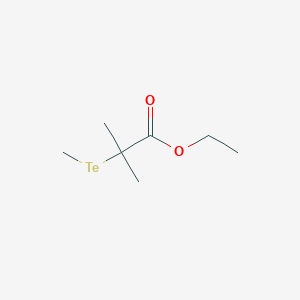
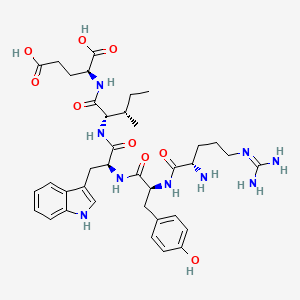
![4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate](/img/structure/B14249789.png)
![(4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B14249792.png)
![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)
![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)
![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)
